![molecular formula C13H12ClN3O3S B1293991 4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 1142209-51-5](/img/structure/B1293991.png)

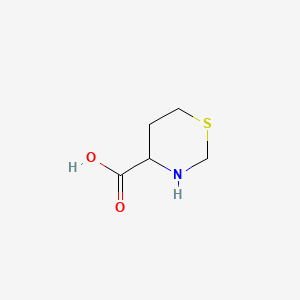

4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

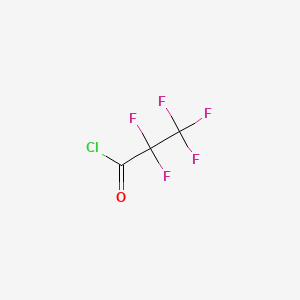

4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid (abbreviated as 4-CAB) is a synthetic organic compound with a molecular weight of 341.52 g/mol. It is a white crystalline solid with a melting point of 150-153°C. 4-CAB is a structural analog of fenamates and is used in scientific research for various purposes.

科学的研究の応用

Antiviral Activity

Scientific Field

Pharmaceutical Chemistry

Application Summary

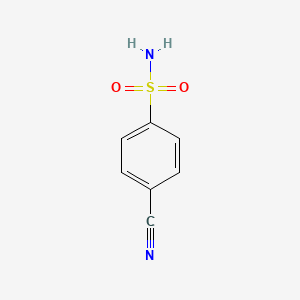

The 1,3,4-thiadiazole moiety has been used in the synthesis of new sulfonamide derivatives that have shown antiviral activity against the tobacco mosaic virus .

Experimental Procedure

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride .

Results

The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .

Anti-Epileptic Agents

Scientific Field

Neuropharmacology

Application Summary

The 1,3,4-thiadiazole moiety has been reported to exhibit a wide range of pharmacological effects including anticonvulsant activities. It has been used in the development of anti-epileptic agents .

Experimental Procedure

Various modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Results

After an in-depth literature survey, it was found that various derivatives of 1,3,4-thiadiazole scaffold act as anticonvulsant agents .

Antifungal Activity

Application Summary

A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .

Experimental Procedure

The target compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .

Results

Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

Antidepressant Agents

Application Summary

The 1,3,4-thiadiazole moiety has been reported to exhibit antidepressant activities .

Experimental Procedure

Various modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as antidepressant agents .

Results

After an in-depth literature survey, it was found that various derivatives of 1,3,4-thiadiazole scaffold act as antidepressant agents .

特性

IUPAC Name |

4-[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-8-3-1-4-9(7-8)15-12(20)13-17-16-10(21-13)5-2-6-11(18)19/h1,3-4,7H,2,5-6H2,(H,15,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRJWSLECOXZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150932 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-chlorophenyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid | |

CAS RN |

1142209-51-5 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-chlorophenyl)amino]carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-chlorophenyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。